4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride
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Overview
Description
4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a pyrazole ring attached to a piperidine moiety, which is further substituted with a hydroxyl group
Mechanism of Action
Target of Action
The primary target of 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . The presence of two or more lipophilic groups in the ligand is another common feature of most of the antagonists .
Biochemical Pathways
The compound’s antagonistic action on the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents macrophagetropic (R5) HIV-1 strains from infecting cells .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound inhibits the entry of HIV-1 into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment to Piperidine: The pyrazole ring is then attached to the piperidine moiety through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring, altering the compound’s chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Pharmacology: The compound is studied for its potential effects on various biological pathways, including neurotransmitter modulation.
Biochemistry: It serves as a probe for studying enzyme-substrate interactions and receptor binding.
Industrial Chemistry: The compound is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methyl-1H-pyrazol-5-yl)piperidine: Lacks the hydroxyl group, resulting in different chemical properties.
4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group, affecting its reactivity.
4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-amine: Substituted with an amine group, altering its biological activity.
Uniqueness
4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride is unique due to the presence of both a hydroxyl group and a pyrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential therapeutic applications.
Properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)piperidin-4-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-8(2-5-11-12)9(13)3-6-10-7-4-9;;/h2,5,10,13H,3-4,6-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRWTMDONRDUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2(CCNCC2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126161-91-7 |
Source
|
Record name | 4-(1-methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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